molecular formula C11H8N2O B13392083 Benzaldehyde, 3-(4-pyrimidinyl)-

Benzaldehyde, 3-(4-pyrimidinyl)-

Cat. No.: B13392083
M. Wt: 184.19 g/mol
InChI Key: YKTQFGMJVHKNKP-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(4-pyrimidinyl)- is a compound that features a benzaldehyde moiety attached to a pyrimidine ring. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-(4-pyrimidinyl)- typically involves the condensation of benzaldehyde derivatives with pyrimidine precursors. One common method includes the reaction of benzaldehyde with 4-aminopyrimidine under acidic or basic conditions to form the desired product. Catalysts such as acids, bases, or metal catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation, ultrasound, and the use of ionic liquids or nanocatalysts have been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3-(4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products Formed:

Scientific Research Applications

Benzaldehyde, 3-(4-pyrimidinyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 3-(4-pyrimidinyl)- is unique due to its combined structural features of benzaldehyde and pyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-pyrimidin-4-ylbenzaldehyde

InChI

InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-8H

InChI Key

YKTQFGMJVHKNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NC=C2)C=O

Origin of Product

United States

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